molecular formula C15H22N2O2 B12248903 2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide

2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B12248903
M. Wt: 262.35 g/mol
InChI Key: YNLSUDYMJZPBAF-UHFFFAOYSA-N
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Description

2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 4-(hydroxymethyl)piperidine with N-(4-methylphenyl)acetamide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide has diverse scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide is unique due to its specific structural features and the presence of both hydroxymethyl and N-(4-methylphenyl)acetamide groups. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C15H22N2O2/c1-12-2-4-14(5-3-12)16-15(19)10-17-8-6-13(11-18)7-9-17/h2-5,13,18H,6-11H2,1H3,(H,16,19)

InChI Key

YNLSUDYMJZPBAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)CO

Origin of Product

United States

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